Cas no 2171348-50-6 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid
- 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid
- 2171348-50-6
- EN300-1574483
-
- インチ: 1S/C24H28N2O6/c1-2-15(11-22(28)25-13-16(27)12-23(29)30)26-24(31)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,27H,2,11-14H2,1H3,(H,25,28)(H,26,31)(H,29,30)/t15-,16?/m0/s1
- InChIKey: UZNBLESGOAHEHU-VYRBHSGPSA-N
- ほほえんだ: O(C(N[C@@H](CC)CC(NCC(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 125Ų
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574483-0.5g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1574483-0.25g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1574483-1.0g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1574483-10.0g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1574483-100mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1574483-5000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574483-1000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1574483-2.5g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1574483-0.05g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1574483-250mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxybutanoic acid |
2171348-50-6 | 250mg |
$3099.0 | 2023-09-24 |
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acidに関する追加情報
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic Acid: A Comprehensive Overview
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid is a complex organic compound with the CAS registry number 2171348-50-6. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a hydroxyl-substituted butanoic acid backbone. The compound's stereochemistry is defined by the (3S) configuration at the chiral center, which plays a critical role in its biological activity and potential applications.
The synthesis of this compound typically involves multi-step organic reactions, including peptide coupling and stereochemical control techniques. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The pentanamide segment adds to the compound's versatility, potentially enabling it to serve as a building block in the construction of larger biomolecules or as an intermediate in drug discovery.
Recent studies have highlighted the potential of this compound in various fields, particularly in medicinal chemistry and biotechnology. Its structure suggests possible applications as a precursor for peptide-based drugs or as a component in bioconjugates. Researchers have explored its role in enzyme inhibition, where the hydroxyl group on the butanoic acid backbone may participate in hydrogen bonding interactions with target proteins.
Moreover, the compound's stereochemistry has been shown to influence its pharmacokinetic properties, making it a promising candidate for enantioselective drug design. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to predict its binding affinities to various therapeutic targets.
In terms of manufacturing and handling, this compound requires careful synthesis protocols to ensure high purity and stereochemical integrity. Quality control measures include chromatographic analysis and spectroscopic techniques such as NMR and mass spectrometry to confirm its identity and purity.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance yield and reduce costs. Additionally, efforts are being made to explore its bioavailability and metabolic pathways in preclinical models, which are crucial steps toward potential clinical applications.
2171348-50-6 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid) 関連製品
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)
- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)
- 2021767-34-8(3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 1708274-88-7((5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine)
- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)
- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)
- 292644-38-3(5-(1,3-benzoxazol-2-yl)-2-methylaniline)


